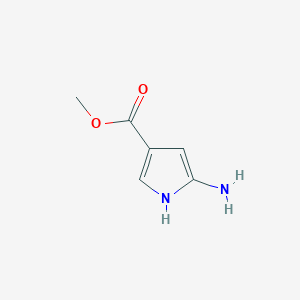

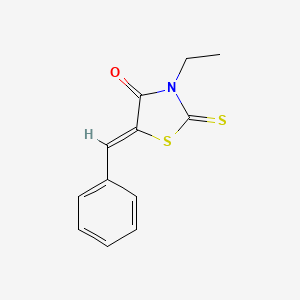

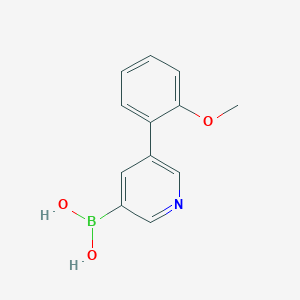

(Z)-5-benzylidene-3-ethyl-2-thioxothiazolidin-4-one

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants used, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Aplicaciones Científicas De Investigación

Adsorption Properties for Ag (I)

BTR-1, along with BTR-2 and BTR-3, were synthesized and their adsorption properties for Ag (I) were investigated. The adsorption equilibria of BTR-1, BTR-2, BTR-3 for Ag (I) are achieved after about 10 hours .

Beam Transmission Software

The BTR code, originally named “Beam Transmission and Re-ionization”, is used for Neutral Beam Injection (NBI) design. It calculates detailed power deposition maps and particle losses with an account of ionized beam fractions and background electromagnetic fields .

Genetic Variability Studies

The Btr1 genes have been investigated in two accessions of Aegilops speltoides Tausch and 29 accessions of 11 tetraploid wheat species .

Synthesis of Thiazolidine Derivatives

Thiazolidine motifs, which include 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one, are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

Synthesis of BMTTZD Analogs

For the synthesis of BMTTZD analogs, commercially available 3-methyl-2-thioxothiazolidin-4-one was utilized as a key starting component .

Inhibition of Mushroom and Mammal Tyrosinases

Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities have been investigated for their efficacy on the Inhibition of Mushroom and Mammal Tyrosinases .

Mecanismo De Acción

Target of Action

BTR-1 primarily targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

BTR-1 interacts with its targets by inducing a block in the S phase of the cell cycle, affecting DNA replication . This blockage leads to the activation of apoptosis, a process of programmed cell death .

Biochemical Pathways

The MAPK signaling pathway is the main biochemical pathway affected by BTR-1 . This pathway modulates the expression of a midgut membrane-bound alkaline phosphatase (ALP) and a suite of ATP-binding cassette transporter subfamily C (ABCC) genes . The interplay between these resistance genes is controlled by a trans-regulatory mechanism via the MAPK signaling pathway .

Pharmacokinetics

It is known that btr-1 is an active anti-cancer agent . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BTR-1 and their impact on its bioavailability.

Result of Action

The result of BTR-1’s action is the induction of cell death in leukemic cells . This is achieved through the activation of apoptosis, which is triggered by the blockage in the S phase of the cell cycle and the subsequent disruption of DNA replication .

Safety and Hazards

Propiedades

IUPAC Name |

(5Z)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPYAPUFMILTB-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-benzylidene-3-ethyl-2-thioxothiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the BTR-1 locus and what is its significance?

A1: The BTR-1 locus is a multigenic region in the diamondback moth (Plutella xylostella) genome associated with resistance to the Cry1Ac toxin produced by the bacterium Bacillus thuringiensis (Bt) []. Bt toxins are widely used in insecticidal sprays and transgenic crops to control insect pests. Understanding the mechanisms of resistance conferred by the BTR-1 locus is crucial for developing strategies to manage resistance and prolong the efficacy of Bt-based pest control methods.

Q2: How does the BTR-1 locus contribute to Cry1Ac toxin resistance?

A2: Research suggests that the BTR-1 locus controls the expression of genes involved in Cry1Ac toxin binding and detoxification within the insect midgut []. These genes include:

- Alkaline phosphatase (ALP): ALP has been identified as a functional receptor for Cry1Ac toxin in diamondback moths. Downregulation of ALP expression is tightly linked to Cry1Ac resistance [].

- ATP-binding cassette transporter subfamily C (ABCC) genes: These transporter proteins are thought to be involved in detoxifying Cry toxins. Resistance is associated with the downregulation of ABCC2 and ABCC3, and upregulation of ABCC1 [].

Q3: What is the role of the MAPK signaling pathway in BTR-1 mediated resistance?

A3: The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the expression of ALP and ABCC genes within the BTR-1 locus []. A MAP4K4 gene, located within the BTR-1 locus, is constitutively activated in resistant insects, leading to the altered expression of resistance genes. Suppressing MAP4K4 can restore susceptibility to Cry1Ac toxin by restoring normal expression levels of ALP, ABCC2, and ABCC3 [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one](/img/structure/B3223527.png)

![6-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223542.png)

![6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3223547.png)

![potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B3223552.png)

![1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride](/img/structure/B3223563.png)